tert-Butyl 3-chloro-4-fluorobenzoate
CAS No.: 570407-88-4
Cat. No.: VC18023978
Molecular Formula: C11H12ClFO2
Molecular Weight: 230.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 570407-88-4 |
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Molecular Formula | C11H12ClFO2 |
Molecular Weight | 230.66 g/mol |
IUPAC Name | tert-butyl 3-chloro-4-fluorobenzoate |
Standard InChI | InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 |
Standard InChI Key | MYSIETNNQOKXFS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Cl |
Introduction
Structural and Molecular Characteristics
tert-Butyl 3-chloro-4-fluorobenzoate belongs to the class of benzoate esters featuring chlorine and fluorine substituents on the aromatic ring. Its molecular formula is C₁₁H₁₂ClFO₂, with a molecular weight of 230.66 g/mol . The tert-butyl group (C(CH₃)₃) at the ester position enhances steric bulk, influencing reactivity and solubility.
Key Structural Features:
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Aromatic ring: Substituted with chlorine (C3) and fluorine (C4) atoms, creating a meta-para halogenation pattern.
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Ester group: The tert-butyl ester (-OCOC(CH₃)₃) reduces polarity compared to free carboxylic acids, improving lipid solubility.
Physical and Chemical Properties
While experimental data for tert-butyl 3-chloro-4-fluorobenzoate is sparse, properties can be extrapolated from analogs:
The boiling point and density align with tert-butyl 3-chloro-2-fluorobenzoate (CAS 1055975-14-8), suggesting similar intermolecular forces . The electron-withdrawing effects of chlorine and fluorine may slightly increase acidity compared to non-halogenated esters.
Synthesis Pathways
Route via 3-Chloro-4-fluorobenzoic Acid
The patent EP0922693B1 outlines a multi-step synthesis for 3-chloro-4-fluorobenzoyl chloride , which can be adapted for the ester:
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Friedel-Crafts Acylation:
React ortho-chlorofluorobenzene with acetyl chloride in the presence of AlCl₃ to yield 3-chloro-4-fluoroacetophenone (80% yield) . -
Oxidation to Carboxylic Acid:
Treat with sodium hypobromite (NaOBr) and sodium bisulfite (NaHSO₃) to obtain 3-chloro-4-fluorobenzoic acid (74% yield) . -
Esterification:
React the acid with tert-butanol under acid catalysis (e.g., H₂SO₄) or via Steglich esterification (DCC/DMAP) to form the tert-butyl ester.
Alternative Route: Direct Esterification
A one-pot method using 3-chloro-4-fluorobenzoyl chloride and tert-butanol in the presence of pyridine could yield the ester, though this pathway requires validation .
Applications in Pharmaceutical Chemistry
Intermediate for Active Pharmaceutical Ingredients (APIs)
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Antibiotics: Fluorinated benzoates are precursors for quinolone antibiotics .
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Kinase Inhibitors: The chlorine-fluorine motif is prevalent in kinase-targeted therapies .
Agrochemical Uses
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Herbicides: Halogenated benzoates contribute to lipid biosynthesis inhibition in plants.
Supplier | Location | Contact |
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Nanjing Shizhou Biology Technology | China | info@synzest.com |
Zhuhai Aobokai Biomedical Technology | China | sales-team@aobchem.com.cn |
Anhui Henuo Biotechnology | China | 0555-2761852 |
These suppliers specialize in custom synthesis of fluorinated benzoates .
Handling Requirement | Cost (USD) |
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Domestic (Inaccessible) | 80+ |
International (Inaccessible) | 150+ |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (300 MHz, CDCl₃): δ 1.57 (s, 9H, tert-butyl), 7.98 (d, J=13 Hz, 1H, aromatic), 7.34–7.31 (m, 1H), 6.93 (dd, J=2.9, 9.0 Hz, 1H) .
Mass Spectrometry (MS):
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